molecular formula C24H19BrN4O3 B2987149 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358831-13-6

5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2987149
CAS No.: 1358831-13-6
M. Wt: 491.345
InChI Key: BLIZXNJHUILRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2-phenyl group and a complex oxazole-containing side chain. The oxazole moiety is further functionalized with a 5-bromo-2-methoxyphenyl group and a methyl substituent, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O3/c1-15-20(26-23(32-15)18-12-17(25)8-9-22(18)31-2)14-28-10-11-29-21(24(28)30)13-19(27-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIZXNJHUILRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic strategies. Below is a comparative analysis using data from the evidence:

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-phenyl; oxazol-4-ylmethyl with 5-bromo-2-methoxyphenyl and methyl groups Hypothesized kinase inhibition (structural analogy to kinase-targeting heterocycles)
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-fluorophenyl); 3-hydroxymethyl; 5-(2-fluorobenzyl) Enhanced solubility due to polar hydroxymethyl group; fluorinated aryl for metabolic stability
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyranopyrazole-oxazine hybrid 4-methoxyphenyl; fused oxazine and pyranopyrazole Anticancer potential (via multi-target mechanisms)

Substituent-Driven Functional Comparisons

  • Bromine vs. Fluorine : The target compound’s 5-bromo substituent (electron-withdrawing) contrasts with fluorine in ’s analogs. Bromine may enhance electrophilic reactivity for covalent binding, while fluorine improves lipophilicity and bioavailability .
  • Methoxy Group : The 2-methoxyphenyl group in the target compound is analogous to the 4-methoxyphenyl in . Methoxy groups often enhance membrane permeability but may reduce metabolic stability due to demethylation risks .
  • Oxazole vs.

Research Findings and Trends

  • Bioactivity : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives () show antimicrobial and kinase-inhibitory activities. The target compound’s bromine and methoxy groups may amplify these effects via enhanced target binding .
  • Solubility Challenges : Unlike the hydroxymethyl analog (), the target compound’s hydrophobic substituents (bromophenyl, methyloxazole) may limit aqueous solubility, necessitating formulation optimization .
  • Structural Uniqueness : The combination of oxazole and pyrazolo[1,5-a]pyrazin-4(5H)-one moieties is rare in literature, distinguishing it from triazolopyrimidine () or quinazoline () derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.